molecular formula C15H14O B12523159 1-Ethenyl-3-(4-methylphenoxy)benzene CAS No. 819795-43-2

1-Ethenyl-3-(4-methylphenoxy)benzene

Cat. No.: B12523159
CAS No.: 819795-43-2
M. Wt: 210.27 g/mol
InChI Key: FSRXDTUKHWRCCV-UHFFFAOYSA-N
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Description

1-Ethenyl-3-(4-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethenyl group and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-(4-methylphenoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-ethenylbenzene with 4-methylphenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3-(4-methylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethenyl-3-(4-methylphenoxy)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, including fragrances and dyes.

Mechanism of Action

The mechanism of action of 1-ethenyl-3-(4-methylphenoxy)benzene involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The specific pathways and targets depend on the nature of the substituents and the overall structure of the molecule .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-3-(4-methylphenoxy)benzene is unique due to the presence of both the ethenyl and 4-methylphenoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds .

Properties

CAS No.

819795-43-2

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-ethenyl-3-(4-methylphenoxy)benzene

InChI

InChI=1S/C15H14O/c1-3-13-5-4-6-15(11-13)16-14-9-7-12(2)8-10-14/h3-11H,1H2,2H3

InChI Key

FSRXDTUKHWRCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C=C

Origin of Product

United States

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